molecular formula C10H13NO3 B6333053 Methyl 5-isopropoxynicotinate CAS No. 874285-24-2

Methyl 5-isopropoxynicotinate

Cat. No.: B6333053
CAS No.: 874285-24-2
M. Wt: 195.21 g/mol
InChI Key: PLNSSYCENAFPFG-UHFFFAOYSA-N
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Description

Methyl 5-isopropoxynicotinate is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of nicotinic acid, featuring an isopropoxy group at the 5-position of the pyridine ring and a methyl ester group at the carboxyl position. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-isopropoxynicotinate can be synthesized through the esterification of 5-isopropoxynicotinic acid with methanol in the presence of a suitable catalyst. The reaction typically involves refluxing the acid with methanol and a catalytic amount of sulfuric acid or another strong acid to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the production scale .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-isopropoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Properties

IUPAC Name

methyl 5-propan-2-yloxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(2)14-9-4-8(5-11-6-9)10(12)13-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNSSYCENAFPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 677 mg (3.28 mmol) of dicyclohexylcarbodiimide (DCC), 0.3 mL (3.92 mmol) of isopropanol, and 7.7 mg (0.078 mmol) of CuCl was heated at 60° C. After 13 h, 460 mg (3.0 mmol) of 5-hydroxynicotinic acid methyl ester and 10 mL of benzene were added and heated at 105° C. for 24.5 h. The mixture was diluted with chloroform and filtered. The organic layer was washed with 15 mL of sat. NaHCO3, water, and brine and dried over Na2SO4. Purification by flash silica gel chromatography (100% CHCl3) provided 274 mg of methyl 5-isopropoxynicotinate as a yellow oil in 47% yield.
Quantity
677 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
CuCl
Quantity
7.7 mg
Type
catalyst
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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